sparstolonin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

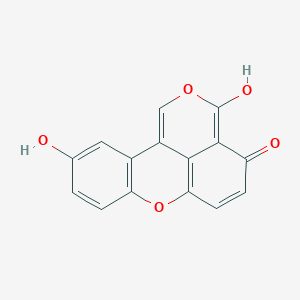

La Sparstolonina B es un compuesto de isocumarina de origen natural aislado de los tubérculos de la hierba acuática Sparganium stoloniferum y Scirpus yagara. Ha ganado una atención significativa debido a sus potentes propiedades antiinflamatorias, antiangiogénicas y antivirales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Sparstolonina B se puede sintetizar a través de una serie de reacciones químicas a partir de compuestos disponibles comercialmente. La ruta sintética generalmente implica la formación de la estructura central de isocumarina a través de reacciones de ciclización, seguidas de modificaciones específicas del grupo funcional para lograr el producto final .

Métodos de producción industrial: La producción industrial de Sparstolonina B implica la extracción de fuentes vegetales, principalmente Sparganium stoloniferum. El proceso de extracción incluye extracción con disolventes, purificación mediante cromatografía y cristalización para obtener Sparstolonina B de alta pureza .

Análisis De Reacciones Químicas

Functional Group Reactivity

Sparstolonin B’s structure includes a benzannulated isocoumarin core, an ester group, and hydroxyl substituents, which dictate its reactivity:

-

Ester Hydrolysis : The ester moiety undergoes alkaline hydrolysis to form carboxylic acid derivatives, though this reaction diminishes bioactivity .

-

Oxidative Stability : The isocoumarin system resists autoxidation under ambient conditions due to aromatic stabilization.

-

Hydrogenation : Selective reduction of alkyne intermediates to cis-alkenes is achieved using Lindlar’s catalyst .

Mechanistic Insights from Biological Studies

While not direct chemical reactions, this compound’s interactions with TLR4 and MyD88 proteins involve non-covalent binding:

-

TLR4/MyD88 Inhibition : SsnB disrupts TLR4 signaling by blocking MyD88 recruitment to the TIR domain, as shown via co-immunoprecipitation assays .

-

Structure-Activity Relationship : The isocoumarin ring and ester group are critical for binding TLR2/TLR4, while hydroxyl groups modulate solubility .

Analytical Characterization

-

NMR Spectroscopy : Confirmed the presence of characteristic peaks for the isocoumarin core (δ 6.8–7.5 ppm) and ester carbonyl (δ 170 ppm) .

-

Mass Spectrometry : ESI-MS analysis verified the molecular ion peak at m/z 318.3 [M+H]⁺ .

This synthesis and reactivity profile positions this compound as a tractable candidate for derivative development and mechanistic studies. Its efficient production via catalytic methods underscores its potential for scalable pharmaceutical applications.

Aplicaciones Científicas De Investigación

La Sparstolonina B tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como un compuesto modelo para estudiar la química de la isocumarina y desarrollar nuevas metodologías sintéticas.

Biología: Se utiliza para investigar vías y mecanismos celulares debido a su capacidad para modular la señalización del receptor tipo toll (TLR).

Medicina: La Sparstolonina B ha demostrado ser prometedora en el tratamiento de enfermedades inflamatorias, cáncer e infecciones virales debido a sus propiedades antiinflamatorias, antiangiogénicas y antivirales

Mecanismo De Acción

La Sparstolonina B ejerce sus efectos principalmente antagonizando los receptores tipo toll 2 y 4 (TLR2 y TLR4). Esta inhibición bloquea las vías de señalización corriente abajo, incluida la vía dependiente de MyD88, lo que lleva a una reducción de la activación del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB) y una disminución de la producción de citoquinas proinflamatorias como la interleucina-1 beta (IL-1β), la interleucina-6 (IL-6) y el factor de necrosis tumoral alfa (TNF-α) .

Compuestos similares:

Curcumina: Otro compuesto natural con propiedades antiinflamatorias y anticancerígenas.

Resveratrol: Conocido por sus efectos antiinflamatorios y antioxidantes.

Epigallocatechin gallate (EGCG): Un polifenol del té verde con actividades antiinflamatorias y anticancerígenas.

Singularidad de la Sparstolonina B: La Sparstolonina B es única debido a su acción antagonista específica en TLR2 y TLR4, lo que la diferencia de otros compuestos que pueden tener mecanismos de acción más amplios o diferentes. Su capacidad para inhibir selectivamente estos receptores la convierte en una herramienta valiosa para estudiar las vías inflamatorias y desarrollar terapias dirigidas .

Comparación Con Compuestos Similares

Curcumin: Another natural compound with anti-inflammatory and anti-cancer properties.

Resveratrol: Known for its anti-inflammatory and antioxidant effects.

Epigallocatechin gallate (EGCG): A green tea polyphenol with anti-inflammatory and anti-cancer activities.

Uniqueness of Sparstolonin B: this compound is unique due to its specific antagonistic action on TLR2 and TLR4, which sets it apart from other compounds that may have broader or different mechanisms of action. Its ability to selectively inhibit these receptors makes it a valuable tool in studying inflammatory pathways and developing targeted therapies .

Actividad Biológica

Sparstolonin B (SsnB) is a compound derived from the Chinese herb Sparganium stoloniferum, known for its significant anti-inflammatory, anti-proliferative, and anti-angiogenic properties. This article synthesizes research findings on the biological activities of SsnB, focusing on its mechanisms of action, therapeutic potential in various diseases, and relevant case studies.

This compound primarily functions as a selective antagonist of Toll-like receptors (TLR) 2 and 4, which play crucial roles in mediating inflammatory responses. By inhibiting TLR signaling pathways, SsnB reduces the expression of pro-inflammatory cytokines and mitigates oxidative stress.

Key Mechanisms:

- Inhibition of NLRP3 Inflammasome : SsnB has been shown to reduce the activation of the NLRP3 inflammasome, leading to decreased secretion of IL-1β and IL-18, which are pivotal in inflammatory processes associated with rheumatoid arthritis (RA) .

- Reduction of Oxidative Stress : In models of spinal cord injury (SCI), SsnB decreased reactive oxygen species (ROS) levels and improved functional recovery as indicated by the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale .

- Modulation of Cytokine Profiles : In RA models, SsnB treatment led to reduced levels of IL-17 and increased secretion of TGF-β from Treg cells, suggesting a shift towards an anti-inflammatory response .

1. Rheumatoid Arthritis

A study demonstrated that SsnB alleviated joint swelling in RA rats by inhibiting inflammatory cell infiltration and ROS release. The compound also suppressed apoptosis in synovial cells and downregulated key inflammatory mediators such as TNF-α and NF-κB .

2. Spinal Cord Injury

In SCI models, SsnB treatment improved locomotor function and reduced inflammation. The compound significantly decreased Bax protein levels associated with apoptosis, indicating its potential neuroprotective effects .

3. Cancer

Research indicates that SsnB exhibits anti-cancer properties by decreasing cell viability in breast cancer (MCF-7) and ovarian cancer (OVCAR-3) cell lines while promoting ceramide accumulation, which is linked to apoptosis . It also inhibited the PI3K/AKT/mTOR signaling pathway critical for cancer cell survival and proliferation.

Case Studies

Propiedades

IUPAC Name |

4,14-dihydroxy-8,15-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,13-heptaen-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O5/c16-7-1-3-11-8(5-7)9-6-19-15(18)14-10(17)2-4-12(20-11)13(9)14/h1-6,16,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPDHLFGNQEASI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C3=COC(=C4C3=C(O2)C=CC4=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.